molecular formula C13H14N2O3S B2486100 (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate CAS No. 308295-14-9

(E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate

Cat. No. B2486100
CAS RN: 308295-14-9
M. Wt: 278.33
InChI Key: NJXRGDXDKUBOIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl[4-oxo-2-(substituted benzoylimino)-3-(substituted phenyl)thiazolidin-5-ylidene]acetate derivatives, which are closely related to the target compound, involves cyclocondensation reactions. These derivatives are synthesized from 1-aroyl-3-aroylthioureas with dimethylacetylene dicarboxylate (DMAD) in methanol at room temperature, yielding excellent yields (Sher Ali et al., 2012). Similarly, alkyl-2-(2-imino-4-oxothiazolidin-5-ylidene)acetate derivatives are synthesized via an electrogenerated cyanomethyl base from acetonitrile, indicating the versatility of methods in producing thiazolidinone derivatives (N. Sbei et al., 2017).

Scientific Research Applications

Aldose Reductase Inhibitors in Diabetic Complications A study by (Ali et al., 2012) synthesized derivatives of iminothiazolidin-4-one acetate and evaluated them as aldose reductase inhibitors, a target for treating diabetic complications. They found specific derivatives showing high inhibitory potency, shedding light on the potential use of these compounds in diabetes treatment.

Spectroscopic Investigation of Arylazo Derivatives The work of (Chizhevskaya et al., 1969) focused on the reaction and spectroscopic analysis of 2-(p-tolylimino)thiazolidin-4-ones with various diazonium chlorides. This study contributes to understanding the spectroscopic properties of thiazolidin-4-one derivatives.

Antibacterial Activity Research by (Desai et al., 2001) synthesized various thiazolidin derivatives, including those similar to (E)-methyl 2-(2-oxo-4-(p-tolylimino)thiazolidin-5-yl)acetate, and evaluated them for antibacterial activity. These compounds showed inhibitory activity against microbes like E. coli and S. aureus.

Molecular Structure Analysis The study by (Tomaščiková et al., 2008) determined the molecular and solid-state structures of a similar thiazolidin derivative. This research provides valuable insights into the structural properties of these compounds.

Antitumor and Antioxidant Activities In a study by (Aly et al., 2012), thiazolidine derivatives were synthesized and evaluated for antitumor and antioxidant activities. The findings suggest potential applications in cancer therapy and as antioxidants.

Potential Anticancer Agent Mabkhot et al. (2019) reported the synthesis of a thiazolidinone derivative with potential anticancer properties. This study, detailed in (Mabkhot et al., 2019), adds to the growing body of research exploring thiazolidinones in cancer treatment.

Antimicrobial Properties B'Bhatt and Sharma (2017) synthesized a series of thiazolidin-4-one derivatives with significant antimicrobial activities. Their research, presented in (B'Bhatt & Sharma, 2017), further demonstrates the potential of these compounds in combating bacterial and fungal infections.

Antifibrotic and Anticancer Activities Kaminskyy et al. (2016) synthesized amino(imino)thiazolidinone derivatives and evaluated their antifibrotic and anticancer activities. They identified compounds with significant antifibrotic activity without anticancer effects, indicating their potential therapeutic applications. This study can be found in (Kaminskyy et al., 2016).

properties

IUPAC Name

methyl 2-[4-(4-methylphenyl)imino-2-oxo-1,3-thiazolidin-5-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S/c1-8-3-5-9(6-4-8)14-12-10(7-11(16)18-2)19-13(17)15-12/h3-6,10H,7H2,1-2H3,(H,14,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXRGDXDKUBOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C2C(SC(=O)N2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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